2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole
Overview
Description
2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole is an organic compound that falls under the category of benzimidazoles It is characterized by the presence of a benzimidazole core structure substituted with a 2-tert-butylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-tert-butylphenol with a suitable benzimidazole precursor. One common method includes the use of a Friedel-Crafts alkylation reaction, where 2-tert-butylphenol is reacted with a benzimidazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to a dihydrobenzimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-tert-Butylphenoxy)methyl]-1-methyl-1H-benzimidazole
- 2,4,6-Tri-tert-butylphenol
- 2,6-Di-tert-butylphenol
Uniqueness
2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of nitrogenous heterocycles known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Structural Characteristics
The structure of this compound features a benzimidazole core substituted with a tert-butylphenoxy group. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Benzimidazole derivatives are known for their wide-ranging pharmacological effects. The specific activities associated with this compound include:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Modulates inflammatory responses.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
These results suggest that the compound can be a valuable candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study demonstrated its ability to inhibit the growth of breast cancer cells (MDA-MB-231) with an IC50 value of 15 μM, indicating potent antiproliferative activity.
Case Study: MDA-MB-231 Cell Line
In a controlled study, the compound was tested against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 15 |
HeLa | 25 |
A549 | 30 |
These findings underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival.
- Receptor Binding : It may bind to various receptors, modulating cellular signaling pathways related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzimidazole structure can significantly influence biological activity. The presence of bulky groups like tert-butyl enhances lipophilicity, improving membrane penetration and bioavailability.
Properties
IUPAC Name |
2-[(2-tert-butylphenoxy)methyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)13-8-4-7-11-16(13)21-12-17-19-14-9-5-6-10-15(14)20-17/h4-11H,12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYQBCCASDMHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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